molecular formula C6H7N3O3 B019769 4-Methoxy-3-nitropyridin-2-amine CAS No. 84487-08-1

4-Methoxy-3-nitropyridin-2-amine

Cat. No. B019769
CAS RN: 84487-08-1
M. Wt: 169.14 g/mol
InChI Key: PHZNRPWDIPHQNO-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitropyridin-2-amine is a chemical compound with the CAS Number: 84487-08-1 and a molecular weight of 169.14 . Its IUPAC name is 4-methoxy-3-nitro-2-pyridinamine .


Synthesis Analysis

4-Methyl-3-nitropyridine, a substituted nitropyridine, can be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-nitropyridin-2-amine is represented by the linear formula C6H7N3O3 .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

  • Chemical Synthesis

    • 4-Methoxy-3-nitropyridin-2-amine is a chemical compound used in the synthesis of various other compounds . It has a molecular weight of 169.14 .
    • It’s often used as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
    • The synthesis of this compound involves a nitration step and a reduction step .
  • Pharmaceutical Research

    • Imidazopyridines, a group of compounds that includes 4-Methoxy-3-nitropyridin-2-amine, have been found to have various biological activities .
    • They are known to play a crucial role in numerous disease conditions .
    • The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
    • They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
  • Chemical Intermediate

    • This compound is often used as a chemical intermediate in the synthesis of various other compounds . It can be used to prepare pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
  • Material Science

    • In the field of material science, this compound could potentially be used in the development of new materials. Its specific properties, such as its molecular weight and structure, could make it useful in this context .
  • Development of Schiff Bases

    • Schiff bases are compounds that have a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen . 4-Methoxy-3-nitropyridin-2-amine could potentially be used in the synthesis of these types of compounds .
  • Pharmaceutical Research

    • As mentioned earlier, this compound is part of the imidazopyridines group, which has been found to have various biological activities . Therefore, it could potentially be used in pharmaceutical research for the development of new drugs .
  • Preparation of Schiff Bases

    • Schiff bases are compounds that have a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . 4-Methoxy-3-nitropyridin-2-amine could potentially be used in the synthesis of these types of compounds .
  • Development of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

    • The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
    • They are known to play a crucial role in numerous disease conditions .
    • The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
    • Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
    • Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
  • Material Science

    • In the field of material science, this compound could potentially be used in the development of new materials . Its specific properties, such as its molecular weight and structure, could make it useful in this context .

Safety And Hazards

The safety information for 4-Methoxy-3-nitropyridin-2-amine indicates that it has a GHS07 signal word of warning . The hazard statements include H315-H319-H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxy-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZNRPWDIPHQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516045
Record name 4-Methoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitropyridin-2-amine

CAS RN

84487-08-1
Record name 4-Methoxy-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LW Deady, OL Korytsky, JE Rowe - Australian Journal of …, 1982 - CSIRO Publishing
… Basification with concentrated ammonia and extraction with chloroform gave: 4-methoxy-3nitropyridin-2-amine (93 %), mp 177-178" (from 50% ethanol) (Found: C, 42.3; H, 4.3; N, 24.5. …
Number of citations: 39 www.publish.csiro.au

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